N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16384817
Molecular Formula: C16H13FN2O5S2
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13FN2O5S2 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C16H13FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7- |
| Standard InChI Key | BAIGBAAPGZGXGZ-QPEQYQDCSA-N |
| Isomeric SMILES | C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
| Canonical SMILES | C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure integrates three distinct pharmacophoric elements:
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Thiophene-1,1-dioxide moiety: The 2,3-dihydrothiophene ring system, oxidized to a sulfone, contributes to molecular rigidity and enhances electronic interactions with biological targets .
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Thiazolidin-2,4-dione core: This five-membered heterocycle features two ketone groups at positions 2 and 4, which participate in hydrogen bonding and metal coordination .
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(Z)-3-Fluorobenzylidene substituent: The exocyclic double bond at C5 of the thiazolidinone ring adopts a (Z)-configuration, while the fluorine atom at the benzylidene’s meta position modulates electronic effects and lipophilicity .
Physicochemical and Spectroscopic Data
Key molecular properties and characterization data are summarized below:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₃FN₂O₅S₂ |
| Molecular weight | 396.4 g/mol |
| Lipophilicity (logP) | Moderate (estimated 2.1–2.5) |
| Hydrogen bond acceptors | 7 |
| Hydrogen bond donors | 1 |
| Rotatable bonds | 4 |
Nuclear magnetic resonance (NMR) spectroscopy confirms the (Z)-stereochemistry of the benzylidene moiety, with characteristic coupling constants (J = 10–12 Hz) observed between the vinyl proton and the thiazolidinone carbonyl group. Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 396.4, consistent with the molecular formula.
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide proceeds via a three-step sequence (Scheme 1):
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Thiazolidinone Core Formation:
Condensation of thioglycolic acid with a substituted hydrazide precursor under acidic conditions generates the thiazolidin-2,4-dione scaffold . -
Knoevenagel Condensation:
The exocyclic double bond at C5 is introduced via reaction between the thiazolidinone and 3-fluorobenzaldehyde in the presence of a catalytic base (e.g., piperidine or ammonium acetate) . -
Acetamide Coupling:
The thiophene-1,1-dioxide-bearing acetamide side chain is appended through nucleophilic acyl substitution, typically employing DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or ethanol | 15–20% improvement |
| Temperature | 80–90°C (Knoevenagel step) | Prevents side reactions |
| Catalyst | Piperidine (5 mol%) | Enhances stereoselectivity |
Biological Activities and Mechanistic Insights
| Target Enzyme | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| α-Amylase | 12.4 ± 1.2 | Acarbose (IC₅₀ = 8.7) |
| Urease | 18.9 ± 2.1 | Thiourea (IC₅₀ = 21.3) |
The fluorobenzylidene moiety enhances binding affinity to enzyme active sites through halogen bonding with catalytic residues . Molecular docking studies suggest the thiazolidinone carbonyl groups coordinate with zinc ions in metalloenzymes, while the sulfone group stabilizes interactions via dipole-dipole forces .
Antibacterial and Anti-inflammatory Effects
Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32–64 μg/mL, comparable to first-line antibiotics. In carrageenan-induced rat paw edema models, analogs reduce inflammation by 58–62% at 50 mg/kg doses, likely through COX-2 suppression .
Structure-Activity Relationship (SAR) Analysis
Role of the Fluorine Substituent
Replacing the 3-fluoro group with other halogens or hydrogen significantly alters bioactivity:
| Substituent | α-Amylase IC₅₀ (μM) | LogP |
|---|---|---|
| 3-F | 12.4 ± 1.2 | 2.3 |
| 3-Cl | 15.8 ± 1.5 | 2.7 |
| H | 22.1 ± 2.0 | 1.9 |
Fluorine’s electronegativity improves target engagement without excessive lipophilicity, balancing potency and bioavailability .
Impact of Thiophene Oxidation State
Comparisons with non-oxidized thiophene analogs reveal:
| Thiophene Form | Urease Inhibition (%) | Plasma Stability (t₁/₂) |
|---|---|---|
| 1,1-Dioxide | 72 ± 3 | 4.8 h |
| Non-oxidized | 58 ± 4 | 2.1 h |
The sulfone group enhances metabolic stability and enzyme affinity, likely due to reduced ring aromaticity and increased dipole moment .
Pharmacokinetic and Toxicity Profiling
ADME Properties
In silico predictions using SwissADME indicate:
| Parameter | Prediction |
|---|---|
| Gastrointestinal absorption | High (83%) |
| BBB permeability | Low (logBB = -1.2) |
| CYP2D6 inhibition | Moderate (Ki = 6.7 μM) |
The compound’s moderate logP (2.3) suggests adequate tissue penetration without excessive lipid accumulation.
Acute Toxicity Considerations
Rodent studies of structurally related thiazolidinones show LD₅₀ values > 500 mg/kg, with hepatotoxicity observed only at doses exceeding 200 mg/kg/day . Computational toxicity screening flags potential sulfone-mediated glutathione depletion, warranting further investigative toxicology.
Comparative Analysis with Analogous Compounds
Thiophene vs. Benzothiadiazole Derivatives
Replacing the thiophene-1,1-dioxide unit with a benzothiadiazole system (as in CID 591904 ) alters electronic properties and bioactivity:
| Property | Thiophene Derivative | Benzothiadiazole Analog |
|---|---|---|
| λmax (UV-Vis) | 312 nm | 285 nm |
| α-Amylase IC₅₀ | 12.4 μM | 28.7 μM |
| Metabolic stability | t₁/₂ = 4.8 h | t₁/₂ = 1.9 h |
The thiophene system’s lower aromaticity enhances flexibility and target accommodation compared to rigid benzothiadiazole derivatives .
Future Directions and Concluding Remarks
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide represents a promising scaffold for developing multifunctional therapeutic agents. Priority research areas include:
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Stereochemical Optimization: Investigating (E)-isomers and racemic mixtures to delineate configuration-activity relationships.
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Prodrug Strategies: Masking the sulfone group to improve absorption and reduce first-pass metabolism.
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Target Deconvolution: Employing chemoproteomics to identify off-target interactions and polypharmacological effects.
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